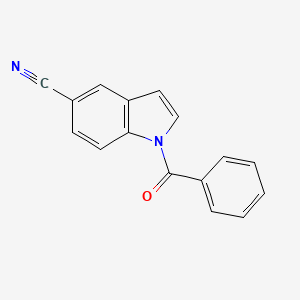

1-Benzoyl-1H-indole-5-carbonitrile

Description

Significance of the Indole (B1671886) Scaffold in Modern Organic and Medicinal Chemistry

The indole nucleus is a fundamental building block in a plethora of biologically active molecules. mdpi.combohrium.comijpsr.comrsc.org Its presence in essential amino acids like tryptophan, neurotransmitters such as serotonin (B10506), and a vast family of alkaloids underscores its biological importance. ijpsr.infopcbiochemres.com The versatility of the indole ring allows it to serve as a scaffold for the development of drugs targeting a wide range of diseases, including cancer, inflammation, and neurological disorders. bohrium.comnih.govnih.gov

The concept of a "privileged structure" refers to a molecular framework that is able to bind to multiple, unrelated biological targets. ijpsr.infonih.govnih.gov The indole scaffold perfectly embodies this concept, with its derivatives showing activity against a diverse set of receptors and enzymes. ijpsr.infonih.govnih.gov This versatility makes it an attractive starting point for the design of new drugs, as modifications to the indole core can lead to compounds with tailored biological activities. ijpsr.infobohrium.com For instance, indole derivatives have been developed as anti-inflammatory agents, phosphodiesterase inhibitors, and serotonin receptor agonists and antagonists. nih.gov

Beyond its role in medicine, the indole scaffold is also finding applications in materials science and agriculture. rsc.orgrsc.orgresearchgate.net The unique electronic and photophysical properties of certain indole derivatives make them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices. In the field of agrochemicals, indole-containing compounds have shown promise as herbicides, insecticides, and plant growth regulators, highlighting the broad utility of this versatile heterocycle. researchgate.netnrfhh.comrjptonline.org

Contextualizing 1-Benzoyl-1H-indole-5-carbonitrile as a Key Indole Derivative

1-Benzoyl-1H-indole-5-carbonitrile is a specific indole derivative that has garnered interest due to the combined influence of its N-benzoyl and C-5 carbonitrile substituents. These functional groups significantly modulate the electronic properties and reactivity of the indole core, opening up new avenues for chemical exploration and biological application.

The N-benzoyl group, an acyl substituent on the indole nitrogen, serves multiple purposes. It can act as a protecting group during chemical synthesis and can also influence the regioselectivity of further functionalization of the indole ring. acs.orgsrce.hr The electron-withdrawing nature of the benzoyl group can impact the electron density of the indole system, affecting its reactivity in various chemical transformations. acs.org

The carbonitrile (-CN) group at the C-5 position is a strong electron-withdrawing group. ontosight.ai Its presence significantly alters the electronic landscape of the indole ring, influencing its chemical and physical properties. The nitrile group can also serve as a synthetic handle for further chemical modifications, allowing for the introduction of other functional groups. evitachem.com

Below is an interactive data table providing information on related indole derivatives:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 1-Benzoyl-1H-indole-5-carbonitrile | C16H10N2O | 246.27 | N-benzoyl and C-5 nitrile groups |

| 3-Benzoyl-1H-indole-5-carbonitrile | C16H10N2O | 246.27 | C-3 benzoyl and C-5 nitrile groups mdpi.comrsc.org |

| 1-Benzyl-1H-indole-5-carbonitrile | C16H12N2 | 232.28 | N-benzyl and C-5 nitrile groups nih.govsigmaaldrich.com |

| Indole-5-carbonitrile | C9H6N2 | 142.16 | C-5 nitrile group ontosight.ai |

| 1-Benzoylindole | C15H11NO | 221.26 | N-benzoyl group srce.hrresearchgate.net |

Research Trajectories and Future Perspectives for N-Acylated Indole-Carbonitrile Compounds

The field of N-acylated indole-carbonitrile compounds is an active area of research with promising future prospects. Current research is focused on several key areas:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring new and more efficient ways to synthesize these complex molecules, including the use of modern catalytic methods. mdpi.comresearchgate.net

Exploration of Biological Activities: Researchers are actively investigating the pharmacological potential of N-acylated indole-carbonitriles, with studies exploring their efficacy as anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netsemanticscholar.orgnih.gov The unique electronic properties conferred by the acyl and nitrile groups can lead to novel mechanisms of action.

Applications in Materials Science: The tailored electronic and photophysical properties of these compounds are being explored for their potential use in the development of new organic materials.

The continued exploration of the synthesis and properties of 1-Benzoyl-1H-indole-5-carbonitrile and its analogues is expected to yield exciting new discoveries in both medicine and materials science, further solidifying the importance of the indole scaffold in modern chemical research.

Structure

3D Structure

Properties

IUPAC Name |

1-benzoylindole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O/c17-11-12-6-7-15-14(10-12)8-9-18(15)16(19)13-4-2-1-3-5-13/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCAWOWJTFXKJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C=CC3=C2C=CC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Benzoyl 1h Indole 5 Carbonitrile and Analogues

N-Acylation Strategies for the Indole (B1671886) Core

The introduction of a benzoyl group onto the nitrogen atom of the indole ring is a key transformation in the synthesis of the target compound. Various methods have been developed to achieve this, ranging from classical approaches to modern transition-metal-catalyzed reactions.

Direct N-Benzoylation of Indole-5-carbonitrile

Direct N-benzoylation involves the reaction of a pre-formed indole-5-carbonitrile with a benzoylating agent. The presence of the electron-withdrawing nitrile group at the C-5 position influences the reactivity of the indole nitrogen.

A direct and mild approach for the N-acylation of indoles, especially those bearing electron-withdrawing substituents, involves the use of carbodiimide (B86325) coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). This method facilitates the reaction between a carboxylic acid and the indole nitrogen, avoiding the need for harsh conditions or the preparation of reactive acyl halides.

The reaction of a 5-substituted indole with a carboxylic acid in the presence of DCC and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) provides the corresponding N-acylated indole in high yields. thieme-connect.comthieme-connect.com This method is particularly effective for indoles with electron-withdrawing groups at the C-5 position, such as a cyano group, which enhances the acidity of the N-H proton. thieme-connect.com The reaction typically proceeds at room temperature in a solvent like dichloromethane. thieme-connect.com For instance, the reaction of 5-nitro-1H-indole with benzoic acid using DCC and DMAP affords the N-acylated product in 91% yield. thieme-connect.com

| Indole Reactant | Carboxylic Acid | Coupling Agent/Catalyst | Solvent | Yield | Reference |

| 5-Nitro-1H-indole | Benzoic Acid | DCC/DMAP | CH₂Cl₂ | 91% | thieme-connect.com |

| 5-Cyano-1H-indole | Benzoic Acid | DCC/DMAP | CH₂Cl₂ | Good | thieme-connect.com |

Table 1: Examples of DCC-Mediated N-Acylation of Substituted Indoles.

A conventional and widely used method for N-acylation is the reaction of an indole with a benzoyl halide, typically benzoyl chloride, in the presence of a base. thieme-connect.comsrce.hr The base deprotonates the indole nitrogen, forming an indolide anion that subsequently attacks the electrophilic carbonyl carbon of the benzoyl halide.

Commonly used bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium hydroxide (B78521) (KOH). thieme-connect.com While effective, this method can sometimes lead to lower yields compared to carbodiimide coupling, and the required benzoyl halides may be sensitive to moisture. For example, the synthesis of 1-benzoyl-3-acetyl indole has been reported using this approach. researchgate.net The N-acylation of 5-nitro-1H-indole with benzoyl chloride and K₂CO₃ resulted in a moderate yield of 43%. thieme-connect.com

| Indole Reactant | Benzoylating Agent | Base | Yield | Reference |

| 5-Nitro-1H-indole | Benzoyl Chloride | K₂CO₃ | 43% | thieme-connect.com |

| 3-Acetyl-1H-indole | Benzoyl Chloride | Not specified | Not specified | researchgate.net |

Table 2: N-Acylation of Indoles using Benzoyl Halides.

Palladium-Catalyzed N-Functionalization and C-H Activation in N-Benzoyl Indole Synthesis

Palladium catalysis has emerged as a powerful tool for the functionalization of indoles. While direct palladium-catalyzed N-benzoylation via C-H activation is an evolving area, related transformations highlight the potential of this approach. Palladium-catalyzed reactions often offer high selectivity and functional group tolerance under mild conditions.

Palladium catalysts have been successfully employed for the C3-benzylation of indoles, demonstrating the ability of palladium to mediate the formation of new bonds at the indole core. acs.org Furthermore, palladium-catalyzed N-allylation of indoles has been achieved with high selectivity, showcasing the potential to control the site of functionalization. researchgate.net These methodologies, which involve the activation of C-H or N-H bonds, lay the groundwork for the development of direct N-benzoylation reactions. Conceptually, a palladium catalyst could facilitate the coupling of an indole with a benzoyl source through a C-H or N-H activation mechanism, potentially offering a more atom-economical and direct route to N-benzoyl indoles.

Nickel-Catalyzed Carbonylative Cyclization Approaches to N-Benzoyl Indoles

Nickel-catalyzed reactions have provided innovative pathways to N-benzoyl indoles through cascade carbonylative cyclizations. rsc.orgrsc.org These methods construct the N-benzoyl indole scaffold in a single step from readily available starting materials.

One such approach involves the nickel-catalyzed carbonylative cyclization of 2-nitroalkynes and aryl iodides. rsc.orgrsc.org Using a cobalt carbonyl complex as the carbon monoxide source, this cascade reaction proceeds with high efficiency to afford a variety of N-benzoyl indoles in moderate to high yields. rsc.org A plausible mechanism involves the initial reduction of the nitro group to an aniline (B41778) derivative, followed by a series of nickel-catalyzed steps including oxidative addition, carbonylation, and cyclization. rsc.orgresearchgate.net This methodology has also been extended to use arylboronic acid pinacol (B44631) esters as the coupling partners. researchgate.net

| Alkyne Substrate | Aryl Source | Catalyst System | CO Source | Yield | Reference |

| 2-Nitroalkynes | Aryl Iodides | Ni(II) salt/dtbbpy | Co₂(CO)₈ | Moderate to High | rsc.orgrsc.org |

| 2-Nitroalkynes | Arylboronic Acid Pinacol Esters | Ni(OTf)₂/dtbbpy | Co₂(CO)₈ | Moderate to High | researchgate.netresearchgate.net |

Table 3: Nickel-Catalyzed Carbonylative Synthesis of N-Benzoyl Indoles.

Construction of the Indole-5-carbonitrile Scaffold

The synthesis of the indole-5-carbonitrile core is a prerequisite for the subsequent N-benzoylation. The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system from substituted phenylhydrazines and aldehydes or ketones. tandfonline.comtandfonline.com

| Starting Material | Reagents | Key Intermediate | Product | Overall Yield | Reference |

| 4-Cyanoaniline | 1. NaNO₂, HCl 2. SnCl₂ | 4-Cyanophenylhydrazine | 3-(4-chlorobutyl)-1H-indole-5-carbonitrile | 74% | tandfonline.com |

Table 4: Fischer Indole Synthesis of an Indole-5-carbonitrile Derivative.

Modified Fischer Indole Synthesis for Substituted Indoles

One of the oldest and most reliable methods for indole synthesis is the Fischer indole synthesis, first discovered in 1883. wikipedia.orgbyjus.comtcichemicals.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or a ketone. byjus.comthermofisher.commdpi.com This method has proven robust for preparing a wide variety of substituted indoles. tcichemicals.comthermofisher.com

The classical Fischer indole synthesis can be carried out as a one-pot reaction, avoiding the need to isolate the intermediate arylhydrazone. byjus.comthermofisher.com Various Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) are effective catalysts for the transformation. wikipedia.orgmdpi.com A significant challenge, however, is the potential formation of regioisomers when using unsymmetrical ketones. byjus.comthermofisher.com

Modern modifications have expanded the scope and utility of the Fischer synthesis. The Buchwald modification, for instance, utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, supporting the intermediacy of hydrazones in the classical pathway. wikipedia.org Another variation involves the in-situ catalytic oxidation of primary or secondary alcohols to the required aldehyde or ketone in the presence of the phenylhydrazine, broadening the range of accessible starting materials. organic-chemistry.org For the synthesis of a precursor to 1-Benzoyl-1H-indole-5-carbonitrile, one could envision reacting 4-cyanophenylhydrazine with a suitable carbonyl compound, followed by N-benzoylation of the resulting 5-cyanoindole.

Table 1: Catalysts and Conditions in Fischer Indole Synthesis

| Catalyst Type | Examples | Key Features | Citations |

| Brønsted Acids | HCl, H₂SO₄, PPA, p-TsOH | Classical and widely used catalysts. | wikipedia.orgmdpi.com |

| Lewis Acids | BF₃, ZnCl₂, AlCl₃, FeCl₃ | Useful alternatives to Brønsted acids. | wikipedia.orgmdpi.com |

| Palladium Catalysts | Pd(OAc)₂ (Buchwald mod.) | Allows coupling of aryl halides and hydrazones. | wikipedia.org |

Cross-Coupling Reactions for Regioselective Carbonitrile Introduction

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds, including indoles. researchgate.net To introduce a carbonitrile group at the C-5 position of a 1-benzoyl-1H-indole scaffold, a common and effective strategy involves the palladium-catalyzed cyanation of a halogenated precursor, such as 5-bromo-1-benzoyl-1H-indole.

This approach offers high regioselectivity, as the position of the nitrile group is predetermined by the position of the halogen on the indole ring. Various cyanide sources can be employed, with copper(I) cyanide (CuCN) and potassium ferrocyanide (K₄[Fe(CN)₆]) being notable examples due to their efficacy and, in the case of the latter, lower toxicity compared to other cyanide reagents. pku.edu.cnpsu.edu The reaction typically requires a palladium catalyst, such as Pd₂(dba)₃, and a ligand. psu.edu This methodology has been successfully applied to a wide range of aryl and heteroaryl iodides, affording the corresponding cyanides in good yields. psu.edu

While many examples in the literature focus on functionalizing the pyrrole (B145914) ring of the indole, the principles are readily extended to the benzene (B151609) portion of the molecule. nih.govnih.gov The synthesis of 1-(2-Benzyloxybenzoyl)-1H-indole-5-carbonitrile has been reported, demonstrating the feasibility of N-acylation on a pre-existing indole-5-carbonitrile core, which itself can be synthesized via these cross-coupling methods. thieme-connect.com

Table 2: Palladium-Catalyzed Cyanation Reactions

| Cyanide Source | Catalyst System | Substrate | Key Features | Citations |

| CuCN | Pd₂(dba)₃ / Ligand | Aryl/Heteroaryl Iodides | General method applicable to various (hetero)arenes. | psu.edu |

| K₄[Fe(CN)₆] | Pd(OAc)₂ / Oxidant | Indole C-H bond | Direct C-H functionalization (typically at C3). | pku.edu.cn |

| CH₃CN | Pd(OAc)₂ / Oxidant | Indole C-H bond | Uses acetonitrile (B52724) as a green cyanide source. | rsc.orgnih.gov |

Palladium-Catalyzed Direct Cyanation Methods

Direct C-H functionalization represents a highly atom-economical and efficient approach to synthesizing substituted aromatics. In recent years, palladium-catalyzed direct cyanation of indoles has emerged as a powerful technique. pku.edu.cn These methods typically involve the activation of a C-H bond, most commonly at the electron-rich C-3 position of the indole nucleus, followed by coupling with a cyanide source. pku.edu.cnrsc.orgnih.gov

Researchers have successfully used the non-toxic potassium ferrocyanide (K₄[Fe(CN)₆]) and even acetonitrile (CH₃CN) as the cyanide source for the C-3 cyanation of various N-substituted indoles. pku.edu.cnrsc.orgnih.gov The reactions are generally mediated by a palladium acetate (B1210297) catalyst in the presence of an oxidant.

However, the direct cyanation of the indole C-5 position via C-H activation is significantly more challenging. The innate electronic properties of the indole ring favor electrophilic attack and C-H activation at the C-3 position of the pyrrole ring. Achieving regioselective functionalization at the C-5 position of the benzene ring typically requires the installation of a directing group to steer the metal catalyst to the desired C-H bond. While direct C-5 cyanation of a simple N-benzoyl-1H-indole is not a standard procedure, the development of novel directing group strategies remains an active area of synthetic research.

Alkylation and Functionalization of Indolylacetonitrile Precursors

An alternative synthetic route involves starting with an indole precursor that already contains a nitrile-bearing functional group, such as an indolylacetonitrile. The reactivity of the α-methylene group (the CH₂ group adjacent to the nitrile) allows for further functionalization through alkylation. beilstein-journals.orgnih.gov

For instance, the synthesis of various pyrrolo[3,2-e]indole-1-carbonitriles has been achieved starting from (1-benzyloxymethyl-2-methyl-5-nitro-1H-indol-4-yl)acetonitrile. beilstein-journals.orgnih.gov This precursor undergoes efficient alkylation at the cyanomethyl group with various electrophiles, such as ethyl bromoacetate, in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This demonstrates a viable strategy where the core indole structure is built first, followed by modification of the side chain.

To apply this to the target molecule, one could theoretically start with 1H-indol-5-ylacetonitrile, perform N-benzoylation, and then functionalize the resulting 1-benzoyl-1H-indol-5-ylacetonitrile. This approach offers a modular way to introduce complexity to the molecule.

Table 3: Alkylation of an Indolylacetonitrile Precursor

| Precursor | Electrophile | Base/Solvent | Product Type | Citation |

| (Indol-4-yl)acetonitrile | Ethyl bromoacetate | DBU / DMF | 3-cyano-3-(indol-4-yl)propionic acid ethyl ester | beilstein-journals.orgnih.gov |

Multi-Component Reactions (MCRs) in the Synthesis of Indole Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are powerful tools in modern organic synthesis. rsc.org They offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity, aligning well with the principles of green chemistry. rsc.orgekb.eg

Several MCRs have been developed for the synthesis of complex and highly functionalized indole derivatives. nih.govrsc.org For example, an innovative two-step reaction involving an Ugi MCR followed by an acid-induced cyclization has been reported for the de novo synthesis of the indole core from simple anilines and isocyanides. rsc.org Other MCRs, such as those based on the reaction of indole-3-carbaldehyde, malononitrile, and an active methylene (B1212753) compound, provide access to diverse heterocyclic systems fused to the indole scaffold. ekb.eg

While a specific MCR for the direct, one-pot synthesis of 1-Benzoyl-1H-indole-5-carbonitrile is not prominently described, the MCR strategy is highly valuable for building up complex indole-containing libraries. nih.gov These reactions provide a flexible platform for discovering new bioactive molecules by efficiently combining different building blocks. rsc.orgrsc.org

Photochemical Approaches for Indole Ring Formation

Photochemical reactions utilize light energy to access electronically excited states of molecules, enabling transformations that are often difficult or impossible to achieve under thermal conditions. acs.org This strategy allows for the construction of unique and highly complex molecular architectures, often in a single step. acs.orgresearchgate.net

In the context of indole synthesis, photochemical methods can be applied in several ways. One approach is the intramolecular [2+2] photocycloaddition. For example, N-benzoylindole itself can undergo photochemical reactions with alkenes. cdnsciencepub.comscholaris.ca The benzoyl group can act as an internal photosensitizer, and the reaction proceeds via triplet 1,4-biradical intermediates. cdnsciencepub.comacs.org Such cycloadditions are powerful for creating strained polycyclic systems that can be further elaborated. acs.org

Green Chemistry Principles in Synthetic Design and Optimization

The principles of green chemistry are increasingly integral to the design of modern synthetic routes, aiming to reduce environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. tandfonline.com The synthesis of indole derivatives has been a fertile ground for the application of these principles. beilstein-journals.orgresearchgate.net

Key green approaches in indole synthesis include:

Use of Greener Solvents: Shifting from traditional volatile organic compounds to more environmentally benign solvents like water or ethanol (B145695). beilstein-journals.org

Catalysis: Employing highly efficient and recyclable catalysts. This includes heterogeneous catalysts like palladium on carbon (Pd/C), which can be easily recovered by filtration and reused, and magnetic nanoparticles that serve as recyclable catalyst supports. researchgate.netchemistryviews.org

Atom Economy: Designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product. Multi-component reactions (MCRs) are an excellent example of this principle in action. rsc.orgekb.eg

Energy Efficiency: Utilizing energy sources like microwave irradiation, which can dramatically reduce reaction times and often improve yields compared to conventional heating. tandfonline.comopenmedicinalchemistryjournal.com

For example, a sustainable MCR for indole synthesis has been developed that proceeds in ethanol without the need for a metal catalyst. rsc.org Similarly, the synthesis of bis(indolyl)methanes, an important class of indole derivatives, has been achieved using greener technologies such as organocatalysis, nanocatalysts, and microwave irradiation. beilstein-journals.org These examples highlight a clear trend towards developing more sustainable and environmentally responsible methods for the synthesis of 1-Benzoyl-1H-indole-5-carbonitrile and related compounds.

Table 4: Green Chemistry Approaches in Indole Synthesis

| Green Principle | Method/Technique | Example Application | Citations |

| Benign Solvents | Use of water or ethanol | Synthesis of bis(indolyl)methanes in water. | beilstein-journals.org |

| Recyclable Catalysts | Pd/C, Magnetic Nanoparticles | Pd/C-catalyzed synthesis of indoles; MNP-catalyzed reactions. | researchgate.netchemistryviews.org |

| Atom Economy | Multi-Component Reactions (MCRs) | One-pot synthesis of highly substituted indoles. | rsc.orgekb.eg |

| Energy Efficiency | Microwave Irradiation | Rapid synthesis of various indole derivatives. | tandfonline.comopenmedicinalchemistryjournal.com |

Spectroscopic and Structural Characterization of 1 Benzoyl 1h Indole 5 Carbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by observing the magnetic behavior of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C).

¹H NMR Analysis for Proton Environments and Coupling Patterns

The ¹H NMR spectrum of 1-Benzoyl-1H-indole-5-carbonitrile reveals the chemical environment and neighboring relationships of each proton. Chemical shifts (δ) are reported in parts per million (ppm) and indicate the electronic shielding around a proton, while coupling constants (J), measured in Hertz (Hz), describe the interactions between adjacent protons.

The aromatic protons on both the indole (B1671886) and benzoyl rings typically resonate in the downfield region of the spectrum. For instance, a reported ¹H NMR spectrum in deuterochloroform (CDCl₃) showed distinct signals for the indole protons. rsc.org The proton at the H-2 position of the indole ring often appears as a singlet, while the other indole and benzoyl protons exhibit more complex splitting patterns (multiplets) due to coupling with their neighbors. rsc.org

Table 1: Representative ¹H NMR Data for 1-Benzoyl-1H-indole-5-carbonitrile

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 7.01–8.21 | m |

| H-2 Indole | 8.12 - 8.21 | s |

Note: 's' denotes a singlet and 'm' denotes a multiplet. The exact chemical shifts can vary based on the solvent and instrument used.

Carbon-13 NMR Spectroscopy for the Carbon Framework Elucidation

¹³C NMR spectroscopy provides a detailed picture of the carbon backbone of the molecule. Each unique carbon atom generates a signal at a characteristic chemical shift, which is influenced by its hybridization and the electronegativity of nearby atoms.

In the ¹³C NMR spectrum of 1-Benzoyl-1H-indole-5-carbonitrile, the carbonyl carbon of the benzoyl group is typically found significantly downfield. The nitrile carbon also has a characteristic chemical shift. The various aromatic carbons of the indole and benzoyl rings appear in a distinct region of the spectrum. For example, reported ¹³C NMR data shows a range of signals corresponding to the different carbon environments within the molecule. rsc.org

Table 2: Representative ¹³C NMR Data for 1-Benzoyl-1H-indole-5-carbonitrile

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic/Olefinic Carbons | 105.7 - 133.6 |

| Nitrile Carbon | 117.6 |

| Carbonyl Carbon | Not explicitly reported in the provided source |

Note: The specific assignment of each carbon signal requires further analysis, often with 2D NMR techniques.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity and Assignment

To unambiguously assign all proton and carbon signals and to confirm the structural connectivity, two-dimensional (2D) NMR experiments are essential. sdsu.eduepfl.ch

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons (¹H-¹H). sdsu.edu Cross-peaks in a COSY spectrum connect protons that are spin-spin coupled, typically on adjacent carbons, which helps in tracing the proton networks within the indole and benzoyl rings. researchgate.netemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms they are directly attached to (¹H-¹³C one-bond correlations). epfl.chemerypharma.com This is a powerful tool for assigning the signals of protonated carbons. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes four). epfl.ch The HMBC spectrum is crucial for identifying quaternary carbons (which have no attached protons), such as the carbonyl and nitrile carbons, and for confirming the connection between the benzoyl group and the indole ring. epfl.chresearchgate.net

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a vital analytical tool that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing structural clues through fragmentation analysis. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass. rsc.orgrsc.org This precision enables the determination of the elemental formula of 1-Benzoyl-1H-indole-5-carbonitrile, which is C₁₆H₁₀N₂O. By comparing the experimentally measured mass to the theoretically calculated mass, a high degree of confidence in the compound's identity can be achieved. rsc.orgrsc.org

Table 3: High-Resolution Mass Spectrometry Data

| Ion Formula | Molecular Weight (Calculated) |

|---|---|

| C₁₆H₁₀N₂O | ~246.0793 g/mol |

Note: The observed mass in an HRMS experiment would be very close to this calculated value.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that first separates the components of a mixture using gas chromatography and then detects them with a mass spectrometer. jmchemsci.com This method is highly effective for assessing the purity of a 1-Benzoyl-1H-indole-5-carbonitrile sample. e-jecoenv.orgdtu.dk In a typical GC-MS analysis, a pure sample will show a single dominant peak in the chromatogram. jmchemsci.com The mass spectrum associated with this peak will display the molecular ion and a characteristic fragmentation pattern that confirms the compound's identity. Any additional peaks would signify the presence of volatile impurities or byproducts from the synthesis process. e-jecoenv.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical tool for the assessment of purity and the analysis of complex mixtures involving 1-Benzoyl-1H-indole-5-carbonitrile. This technique couples the high-resolution separation capabilities of liquid chromatography with the precise mass detection of mass spectrometry, making it invaluable during synthesis and purification processes. lcms.cz

In a typical application, a sample containing the target compound is passed through an HPLC column, which separates it from unreacted starting materials, byproducts, and other impurities. The eluent is then introduced into the mass spectrometer. For 1-Benzoyl-1H-indole-5-carbonitrile (Molecular Formula: C₁₆H₁₀N₂O), the expected mass would be a key identifier. bldpharm.com Using electrospray ionization (ESI) in positive mode, the compound would be detected as its protonated molecule, [M+H]⁺. The calculated exact mass for this ion is approximately 247.0866, which serves as a definitive marker for its identification in a mass spectrum.

LC-MS is not only used for final purity verification but also for real-time monitoring of reaction progress, allowing chemists to optimize reaction conditions. rsc.orgupol.cz The high sensitivity of the method ensures that even trace-level impurities can be detected and identified, which is critical for applications requiring high-purity material. While specific retention times are dependent on the exact LC conditions (e.g., column, mobile phase, gradient), the mass-to-charge ratio provides an unambiguous confirmation of the compound's presence. lcms.cz Several chemical suppliers note the availability of LC-MS data for this compound, underscoring its role as a standard quality control method. bldpharm.combldpharm.com

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule.

Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups. The IR spectrum of 1-Benzoyl-1H-indole-5-carbonitrile is expected to exhibit several characteristic absorption bands corresponding to its constituent parts: the benzoyl ketone, the nitrile group, and the aromatic indole system.

The most prominent peaks can be predicted based on established correlation tables and data from analogous structures. researchgate.netbeilstein-journals.orgekb.eg The carbonyl (C=O) stretching vibration of the benzoyl group typically appears as a strong absorption in the range of 1630–1700 cm⁻¹. The nitrile (C≡N) group gives rise to a sharp, medium-intensity band around 2220–2230 cm⁻¹. researchgate.netekb.eg The aromatic rings (indole and phenyl) will produce multiple bands, including C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450–1600 cm⁻¹ region.

Table 1: Expected Characteristic IR Absorption Bands for 1-Benzoyl-1H-indole-5-carbonitrile

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | ~2220 - 2230 | Medium, Sharp |

| Carbonyl (C=O) | Stretch | ~1650 - 1680 | Strong |

| Aromatic Ring (C=C) | Stretch | ~1450 - 1600 | Variable |

| Aromatic C-H | Stretch | ~3000 - 3100 | Weak to Medium |

Analysis of related compounds supports these predictions. For instance, IR data for other benzoyl-indole derivatives show strong C=O bands around 1700 cm⁻¹ and nitrile absorptions near 2220 cm⁻¹. researchgate.netekb.eg

Raman spectroscopy serves as a valuable complement to IR spectroscopy. While IR absorption depends on a change in dipole moment during a vibration, Raman scattering depends on a change in polarizability. For 1-Benzoyl-1H-indole-5-carbonitrile, certain vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

Specifically, the nitrile (C≡N) stretching vibration, typically found around 2220 cm⁻¹, is expected to produce a strong and sharp signal in the Raman spectrum due to the significant change in polarizability of the triple bond. researchgate.net Similarly, the symmetric "breathing" modes of the aromatic indole and phenyl rings would be prominent. While specific experimental Raman data for the title compound are not available in the surveyed literature, the technique remains a powerful tool for confirming its structural features.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for 1-Benzoyl-1H-indole-5-carbonitrile (CAS 503829-96-7) has not been located in the searched public databases cam.ac.uk, analysis of closely related structures provides insight into the expected molecular architecture. iucr.orgresearchgate.net

A crystallographic study would reveal exact bond lengths, bond angles, and torsion angles. Key parameters of interest would include the planarity of the indole ring system and the dihedral angle between the plane of the indole ring and the plane of the benzoyl group. In similar N-acylated indoles, this angle is influenced by steric hindrance and electronic effects. researchgate.net The geometry of the carbonitrile group, specifically its linearity and coplanarity with the indole ring, would also be confirmed. iucr.org

The analysis of crystal packing reveals how molecules arrange themselves in a crystal lattice, governed by intermolecular forces. In the absence of a crystal structure for the title compound, a discussion of expected interactions can be based on its functional groups and data from analogous compounds. iucr.org

Unlike unsubstituted indoles, 1-Benzoyl-1H-indole-5-carbonitrile lacks an N-H group and therefore cannot act as a classical hydrogen bond donor. However, the benzoyl oxygen atom is an effective hydrogen bond acceptor. The nitrogen atom of the nitrile group can also act as a weak acceptor. Consequently, the crystal packing would likely be stabilized by a network of weak C-H···O and C-H···N intermolecular hydrogen bonds, where aromatic C-H groups act as donors. iucr.org Furthermore, the extensive aromatic systems of the indole and benzoyl moieties suggest that π-π stacking interactions would play a significant role in the supramolecular assembly, likely forming offset or slipped-parallel arrangements to stabilize the crystal structure. iucr.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule and is particularly useful for highly conjugated systems. The molecular structure of 1-Benzoyl-1H-indole-5-carbonitrile features an extended π-conjugated system that includes the indole nucleus, the benzoyl group, and the nitrile group.

This extensive conjugation is expected to result in strong absorption bands in the UV region of the electromagnetic spectrum. The spectrum would likely display multiple peaks corresponding to π → π* transitions. The precise wavelengths (λ_max) and intensities of these absorptions are sensitive to the solvent environment. While specific UV-Vis spectra for this compound are not detailed in the available literature, analysis of other complex indole derivatives confirms that such molecules exhibit significant absorbance, which can be used for quantitative analysis and for studying electronic properties. mdpi.commdpi.com

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for the quality control of synthesized chemical compounds, providing reliable methods for assessing purity and performing quantitative analysis. High-Performance Liquid Chromatography (HPLC) stands out as a primary tool for these purposes in the context of indole derivatives due to its high resolution, sensitivity, and reproducibility.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of 1-Benzoyl-1H-indole-5-carbonitrile and for its separation from starting materials, byproducts, and other impurities. The method's adaptability allows for fine-tuning to achieve optimal separation of compounds with similar structures.

Reversed-phase HPLC (RP-HPLC) is the most common modality employed for the analysis of indole derivatives due to its suitability for separating non-polar to moderately polar compounds. sepscience.com In this setup, a non-polar stationary phase, typically a C8 or C18-bonded silica, is used in conjunction with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sepscience.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For indole compounds, which possess aromatic rings and functional groups, RP-HPLC offers excellent resolution.

The purity of synthesized indole derivatives is frequently confirmed to be greater than 95% using RP-HPLC. scielo.bracs.org For instance, the purity of various N-arylsulfonyl-3-acylindole benzoyl hydrazone derivatives was successfully analyzed using a Hypersil ODS C18 column with a mobile phase of methanol and water. scielo.br Similarly, the purity of substituted pyrimido[5,4-b]indoles was ascertained to be above 95% with an Agilent 1100 LC/MSD system. acs.org

For effective separation of substituted indoles, including those with nitrile functionalities, ion suppression by adding an acid such as formic acid, phosphoric acid, or trifluoroacetic acid to the mobile phase is a common strategy. sielc.comnih.gov This suppresses the ionization of acidic or basic functional groups, leading to sharper peaks and more reproducible retention times. A method for analyzing Indole-5-carbonitrile itself utilizes a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, formic acid is a preferred modifier. sielc.com

The selection of the mobile phase composition, whether isocratic (constant composition) or gradient (composition changes over time), is critical. Gradient elution, where the proportion of the organic solvent is increased during the analysis, is often used for complex mixtures containing compounds with a wide range of polarities. This approach ensures that both more polar and less polar impurities are eluted and resolved from the main compound peak.

Detection of 1-Benzoyl-1H-indole-5-carbonitrile is typically achieved using a UV detector, as the indole and benzoyl moieties provide strong chromophores. The selection of an optimal wavelength, often around the absorbance maximum of the compound (e.g., 254 nm or 280 nm), ensures high sensitivity for both the main compound and related impurities. mdpi.comnih.gov

Detailed research findings on the HPLC analysis of structurally related indole derivatives provide a strong basis for developing a specific method for 1-Benzoyl-1H-indole-5-carbonitrile. The following tables summarize typical conditions reported in the literature for similar compounds.

Table 1: Exemplar HPLC Conditions for Analysis of Related Indole Derivatives

| Compound Type | Stationary Phase | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Indole-5-carbonitrile | Newcrom R1 (RP) | Acetonitrile, Water, Phosphoric Acid | UV/MS | sielc.com |

| N-arylsulfonyl-3-acylindole benzoyl hydrazones | Hypersil ODS C18 (5 µm, 4.6 x 150 mm) | Methanol/Water (5:1) | UV-Vis | scielo.br |

| Halogen-substituted indoles | Not specified | Isocratic or gradient elution | UV (254 nm) | mdpi.com |

| Indole-2-carboxylic acid derivatives | SuperLu C18 (5 µm, 4.6 x 250 mm) | Methanol/Water (80:20) | UV | rsc.org |

| General Indolic Compounds | Symmetry C8 | Gradient of Acetonitrile and Water | Fluorimetric (Ex: 280 nm, Em: 350 nm) | nih.gov |

| Halogenated Benzoylindoles | Discovery F5 pentafluorophenyl | Gradient of Water (0.1% formic acid) and Methanol (0.1% formic acid) | MS | researchgate.net |

Computational Chemistry and Molecular Modeling Studies of 1 Benzoyl 1h Indole 5 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the fundamental electronic properties and reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and energy.

Density Functional Theory (DFT) is a widely used quantum mechanical method that balances computational cost and accuracy, making it ideal for studying molecules of this size. arxiv.orgnih.gov It is used to determine the most stable three-dimensional arrangement of atoms (geometry optimization), predict vibrational spectra, and analyze the orbitals involved in chemical reactions.

Geometry Optimization: The first step in a DFT study is to find the lowest energy structure of the molecule. This is achieved by calculating forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. mdpi.combohrium.com For 1-Benzoyl-1H-indole-5-carbonitrile, key optimized parameters would include the bond lengths of the carbonyl (C=O) and nitrile (C≡N) groups, the bond angles within the indole (B1671886) and benzoyl rings, and the dihedral angle between the two ring systems.

Vibrational Frequencies: Once the geometry is optimized, vibrational frequency calculations are performed. These calculations predict the molecule's infrared (IR) and Raman spectra. researchgate.net A key check is to ensure that all calculated frequencies are real (positive), which confirms that the optimized structure is a true energy minimum. ukm.my These theoretical spectra can be compared with experimental data to validate the computational model. Key vibrational modes for this molecule include the C=O stretching frequency, the C≡N stretching frequency, and various C-H and C-N stretching and bending modes within the aromatic rings. researchgate.netukm.my

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests the molecule is more reactive. For 1-Benzoyl-1H-indole-5-carbonitrile, the HOMO is typically expected to be located over the electron-rich indole ring system, while the LUMO may be distributed across the benzoyl and nitrile groups, which are electron-withdrawing. ukm.my

Table 1: Representative DFT-Calculated Properties for 1-Benzoyl-1H-indole-5-carbonitrile Calculated at the B3LYP/6-311G(d,p) level of theory. Data is illustrative for a typical indole-benzoyl structure.

| Property | Calculated Value | Description |

| Geometric Parameters | ||

| C=O Bond Length | ~1.23 Å | Typical double bond length for a ketone. |

| C≡N Bond Length | ~1.16 Å | Typical triple bond length for a nitrile. |

| Indole-Benzoyl Dihedral Angle | ~45-55° | Angle between the planes of the two ring systems. |

| Vibrational Frequencies | ||

| C≡N Stretch | ~2230 cm⁻¹ | Characteristic nitrile group vibration. |

| C=O Stretch | ~1670 cm⁻¹ | Characteristic benzoyl ketone vibration. ukm.my |

| Frontier Orbitals | ||

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -2.1 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity. nih.gov |

Molecules with rotatable bonds can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is often done by exploring the molecule's Potential Energy Surface (PES), a multidimensional map of the molecule's energy as a function of its geometry.

For 1-Benzoyl-1H-indole-5-carbonitrile, the most significant degree of conformational freedom comes from the rotation around the single bond connecting the indole nitrogen to the benzoyl carbonyl carbon. To explore this, a relaxed PES scan is performed. In this procedure, the dihedral angle between the indole ring and the benzoyl group is systematically varied (e.g., from 0° to 360° in steps of 10°), and at each step, the rest of the molecule's geometry is optimized to find the lowest energy for that specific angle.

The resulting plot of energy versus dihedral angle reveals the locations of energy minima (stable conformers) and energy maxima (transition states between conformers). The analysis would likely show that planar or near-planar conformations are disfavored due to steric hindrance between the hydrogens on the benzoyl ring and the indole ring. The global minimum energy conformer would represent the most populated and stable structure of the molecule.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular behavior.

The behavior of a molecule can be significantly influenced by its environment, particularly in a solvent. MD simulations are well-suited to explore these effects. biu.ac.il To study 1-Benzoyl-1H-indole-5-carbonitrile in solution, the molecule is placed in a simulation box filled with explicit solvent molecules (e.g., water, DMSO, or methanol).

The simulation would track the trajectory of the molecule over a period of nanoseconds, revealing how it interacts with the surrounding solvent molecules through hydrogen bonds, dipole-dipole interactions, and van der Waals forces. researchgate.net This provides insight into the solvation shell structure around the molecule. Furthermore, the simulation allows for the observation of the molecule's conformational flexibility in a dynamic, solvated environment. biu.ac.il The dihedral angle between the indole and benzoyl rings, which was systematically studied in the PES scan, would be monitored over time to see which conformations are most prevalent in solution and how quickly the molecule transitions between them.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as 1-Benzoyl-1H-indole-5-carbonitrile, binds to the active site of a large molecule, typically a protein or enzyme. nih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. nih.govresearchgate.net

The docking process involves two main steps: first, sampling a wide range of possible orientations and conformations of the ligand within the protein's binding site, and second, using a scoring function to estimate the binding affinity for each pose. The pose with the best score is predicted to be the most likely binding mode.

Given that many indole derivatives exhibit anti-inflammatory or anticancer activities, a plausible biological target for docking studies could be an enzyme like Cyclooxygenase-2 (COX-2) or a protein kinase. The docking simulation would predict how 1-Benzoyl-1H-indole-5-carbonitrile fits into the active site of such a target. The analysis focuses on identifying key intermolecular interactions that stabilize the ligand-protein complex, such as:

Hydrogen Bonds: Between the carbonyl oxygen of the benzoyl group and amino acid residues like Arginine or Serine.

π-π Stacking: Between the aromatic indole or benzoyl rings and aromatic residues like Tyrosine, Phenylalanine, or Tryptophan.

Hydrophobic Interactions: Involving the nonpolar parts of the molecule and hydrophobic pockets within the enzyme's active site.

The results provide a structural hypothesis for the molecule's mechanism of action and can guide the design of new analogs with improved binding affinity and selectivity. mdpi.com

Table 2: Representative Molecular Docking Results for 1-Benzoyl-1H-indole-5-carbonitrile with a Hypothetical Protein Target (e.g., a Protein Kinase) Data is illustrative and depends on the specific protein target and docking software used.

| Parameter | Result | Description |

| Binding Affinity | -8.5 kcal/mol | A calculated estimate of the binding energy; more negative values indicate stronger binding. |

| Key Interactions | Specific non-covalent bonds stabilizing the complex. | |

| Hydrogen Bond | Carbonyl Oxygen with Lysine-88 | A hydrogen bond formed between the ligand's C=O group and the backbone NH of a lysine (B10760008) residue. |

| π-π Stacking | Indole Ring with Phenylalanine-145 | A stacking interaction between the electron-rich indole ring and the aromatic ring of phenylalanine. |

| Hydrophobic Contact | Benzoyl Ring with Leucine-198 | Van der Waals interactions between the benzoyl group and a hydrophobic residue in the binding pocket. |

Theoretical Evaluation of Binding Affinity and Specificity

Computational methods, particularly molecular docking, are instrumental in the theoretical evaluation of the binding affinity and specificity of 1-Benzoyl-1H-indole-5-carbonitrile. These in silico techniques simulate the interaction between the compound (ligand) and a specific biological target, such as an enzyme or receptor, at the molecular level. The primary goal is to predict the preferred orientation of the ligand when bound to the target and to estimate the strength of the interaction.

The binding affinity is quantified by a scoring function, which calculates a value, often expressed in kcal/mol. This "docking score" or "binding energy" represents the free energy of binding; a lower, more negative value typically signifies a more stable and higher-affinity interaction. For instance, docking studies on other indole derivatives have identified compounds with binding energies ranging from -8.5 to -11.5 kcal/mol against specific enzymes, indicating potent interactions. nih.gov

Beyond a simple score, these simulations provide detailed insights into the binding mode. They can identify specific amino acid residues within the target's active site that interact with the ligand. These interactions are crucial for specificity and can include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the target.

Pi-Stacking Interactions: Occurring between the aromatic rings of the indole and benzoyl groups of the compound and aromatic residues (e.g., Tyrosine, Phenylalanine) of the target.

Hydrophobic Interactions: Involving the nonpolar regions of the molecule.

By analyzing these interactions, researchers can understand the structural basis for the compound's specificity and affinity, providing a foundation for further modification and optimization.

Table 1: Example of Molecular Docking Results for 1-Benzoyl-1H-indole-5-carbonitrile Against a Hypothetical Target This table is illustrative of typical data generated from molecular docking studies.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Protein Kinase X | -9.2 | Lys78, Glu95 | Hydrogen Bond |

| Phe152 | Pi-Pi Stacking | ||

| Leu25, Val33 | Hydrophobic | ||

| Cyclooxygenase-2 | -8.5 | Arg120, Ser530 | Hydrogen Bond |

| Tyr385 | Pi-Pi Stacking |

In Silico Structure-Activity Relationship (SAR) Analysis for Rational Design

In silico Structure-Activity Relationship (SAR) analysis is a critical step in computational drug design that explores how modifications to the chemical structure of 1-Benzoyl-1H-indole-5-carbonitrile influence its biological activity. This approach allows for the virtual screening of numerous derivatives to prioritize the synthesis of compounds with potentially enhanced potency and selectivity.

The process involves systematically altering different parts of the parent molecule:

The Benzoyl Group: Substituents can be added to the phenyl ring to modulate electronic and steric properties.

The Indole Core: Modifications can be made to the indole ring system itself.

The Nitrile Group: This group can be replaced with other electron-withdrawing or isosteric groups.

Quantitative Structure-Activity Relationship (QSAR) models are often developed in this context. nih.gov These mathematical models correlate the variations in the chemical properties of a series of compounds with their biological activities. nih.gov The models are built using molecular descriptors that quantify various aspects of the molecule's structure, such as steric (e.g., Verloop length), electronic (e.g., dipole moment), and hydrophobic properties. nih.gov By establishing a statistically significant correlation, a validated QSAR model can predict the activity of novel, unsynthesized analogs, thereby guiding the rational design of more effective molecules.

Identification of Key Pharmacophoric Features for Target Interaction

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For 1-Benzoyl-1H-indole-5-carbonitrile, a hypothetical pharmacophore model can be constructed based on its constituent functional groups, which are crucial for molecular recognition.

The major steps in developing a pharmacophore model involve selecting a set of active compounds, identifying their common chemical features, and generating a 3D model that represents the spatial arrangement of these features. researchgate.net Key pharmacophoric features for this compound and its derivatives would likely include:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the benzoyl group and the nitrogen atom of the nitrile group are strong hydrogen bond acceptors.

Aromatic Rings (AR): The indole nucleus and the phenyl ring of the benzoyl group provide two distinct aromatic features, which can engage in pi-stacking interactions. researchgate.net

These features, and the specific distances between them, constitute a pharmacophoric hypothesis. This model serves as a 3D query to screen large virtual libraries for structurally diverse compounds that match the pharmacophore and are therefore likely to bind to the same target.

Table 2: Potential Pharmacophoric Features of 1-Benzoyl-1H-indole-5-carbonitrile

| Pharmacophoric Feature | Molecular Moiety | Potential Interaction |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen (C=O) | Interaction with donor groups (e.g., -NH, -OH) on the target |

| Hydrogen Bond Acceptor (HBA) | Nitrile Nitrogen (C≡N) | Interaction with donor groups on the target |

| Aromatic Ring (AR) | Indole Ring System | Pi-stacking with aromatic amino acids |

| Aromatic Ring (AR) | Benzoyl Phenyl Ring | Pi-stacking with aromatic amino acids |

| Hydrophobic Feature (HY) | Entire Molecular Scaffold | Interaction with nonpolar pockets of the target |

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling (Theoretical Insights)

Predictive ADMET profiling uses computational models to provide theoretical insights into the pharmacokinetic and toxicological properties of a drug candidate. optibrium.com For 1-Benzoyl-1H-indole-5-carbonitrile, these in silico tools can forecast its behavior in the body, helping to identify potential liabilities early in the drug discovery process. optibrium.com The accuracy of these predictions depends on the algorithm and the quality of the underlying dataset used to build the model. nih.gov

A typical predictive ADMET profile assesses several key parameters:

Absorption: Predicts how well the compound is absorbed into the bloodstream, often by estimating properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 models).

Distribution: Estimates how the compound distributes throughout the body, including its ability to cross the blood-brain barrier (BBB) and the extent to which it binds to plasma proteins.

Metabolism: Foresees the compound's metabolic fate, primarily by predicting its potential to inhibit or be a substrate for key Cytochrome P450 (CYP) enzymes, such as CYP2C9, CYP2C19, and CYP3A4. nih.gov

Excretion: Predicts how the compound is cleared from the body, often represented by a total clearance value.

Toxicity: Estimates potential toxicity, including acute toxicity (e.g., LD50) and other specific toxicities.

Drug-Likeness: Evaluates compliance with empirical rules like Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. nih.gov

Table 3: Example of a Predictive ADMET Profile for 1-Benzoyl-1H-indole-5-carbonitrile This table contains representative data and is for illustrative purposes only.

| ADMET Property | Parameter | Predicted Value (Example) | Interpretation |

|---|---|---|---|

| Absorption | Human Intestinal Absorption (%) | 92.5% | High absorption predicted |

| Caco-2 Permeability (logPapp) | 0.95 | High permeability predicted | |

| Distribution | BBB Permeant | Yes | Predicted to cross the blood-brain barrier |

| Plasma Protein Binding (%) | 95% | High binding to plasma proteins | |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug interactions via CYP2D6 |

| CYP3A4 Inhibitor | Yes | Potential for drug interactions via CYP3A4 | |

| CYP2C9 Inhibitor | Yes | Potential for drug interactions via CYP2C9 | |

| Excretion | Total Clearance (log ml/min/kg) | 0.45 | Moderate clearance rate predicted |

| Toxicity | LD50 (rat, oral) | 1800 mg/kg | Predicted to be in toxicity class IV (slightly toxic) |

| hERG I Inhibitor | No | Low risk of cardiotoxicity | |

| Drug-Likeness | Lipinski's Rule of Five | Pass (0 violations) | Good oral bioavailability potential |

Chemical Reactivity and Transformations of 1 Benzoyl 1h Indole 5 Carbonitrile

Reactions Involving the Indole (B1671886) Nitrogen (N-1 Position)

The nitrogen atom of the indole ring, while part of an aromatic system, can participate in various reactions, particularly those involving the attached benzoyl group.

The N-benzoyl group is often employed as a protecting group for the indole nitrogen. Its removal, or de-benzoylation, is a crucial step in many synthetic pathways to regenerate the N-H indole, which can then undergo further functionalization. Base-catalyzed hydrolysis is a common method for this transformation. thieme-connect.de

Table 1: De-benzoylation of 1-Benzoyl-1H-indole-5-carbonitrile

| Reagent(s) | Conditions | Product | Notes |

| Potassium hydroxide (B78521) | tert-Butyl alcohol | 1H-Indole-5-carbonitrile | A simple and effective method for the hydrolysis of the amide bond. acs.org |

| Sodium hydroxide | Aqueous solution, heat | 1H-Indole-5-carbonitrile | A standard method for amide hydrolysis. libretexts.org |

This de-benzoylation is significant as it provides access to 1H-indole-5-carbonitrile, a key intermediate in the synthesis of various biologically active compounds, including the antidepressant Vilazodone. researchgate.net

While de-benzoylation is common, the N-benzoyl group itself does not completely inhibit further reactions at the nitrogen. However, more typically, the benzoyl group is removed to allow for a wider range of N-functionalization reactions. The resulting 1H-indole-5-carbonitrile can be subjected to various N-alkylation or N-arylation reactions. For instance, reaction with benzyl (B1604629) chloride in the presence of a base can yield 1-benzyl-1H-indole-5-carbonitrile. nih.govsigmaaldrich.com

The N-H indole can also undergo nucleophilic addition to activated species. For example, it can react with vinylene carbonate in the presence of a base to form 4-(5-cyano-1H-indol-1-yl)-1,3-dioxolan-2-one. mdpi.com

Reactivity of the Carbonitrile Group at C-5

The carbonitrile (cyano) group at the C-5 position is a versatile functional group that can undergo a variety of transformations.

The carbonitrile group is susceptible to nucleophilic attack. evitachem.com One of the most common transformations is its hydrolysis to a carboxylic acid. This can be achieved under either acidic or basic conditions. pressbooks.pubchemistrysteps.com Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, followed by attack of water, eventually leading to the carboxylic acid after tautomerization and further hydrolysis of the intermediate amide. libretexts.orgpressbooks.pub

Table 2: Hydrolysis of 1-Benzoyl-1H-indole-5-carbonitrile

| Reagent(s) | Conditions | Product |

| HCl (aq) | Heat | 1-Benzoyl-1H-indole-5-carboxylic acid |

| NaOH (aq) | Heat, then acid workup | 1-Benzoyl-1H-indole-5-carboxylic acid |

The hydrolysis can also be stopped at the amide stage under controlled conditions. acs.org Furthermore, the nitrile can be converted to an amidine by reaction with an amine under specific catalytic conditions.

The carbonitrile group can be reduced to a primary amine (aminomethyl group). This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). beilstein-journals.org An alternative method involves catalytic hydrogenation, for example, using Raney nickel. acs.org This reduction is a valuable tool for introducing a flexible aminomethyl linker into the indole scaffold, which is a common feature in many pharmacologically active molecules. acs.orgnih.gov

Table 3: Reduction of 1-Benzoyl-1H-indole-5-carbonitrile

| Reagent(s) | Conditions | Product |

| LiAlH₄ | Anhydrous ether or THF | 1-Benzoyl-5-(aminomethyl)-1H-indole |

| H₂, Raney Nickel | High pressure, alcohol solvent | 1-Benzoyl-5-(aminomethyl)-1H-indole |

Electrophilic and Nucleophilic Aromatic Substitution on the Indole Ring System

The indole ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution. nih.gov The preferred site of attack is generally the C-3 position due to the stability of the resulting cationic intermediate. ksu.edu.sa The presence of the N-benzoyl group, being electron-withdrawing, can decrease the reactivity of the indole ring towards electrophilic attack compared to an N-unsubstituted indole. However, electrophilic substitution can still occur. For example, acylation at the C-3 position can be achieved using acyl chlorides or anhydrides in the presence of a Lewis acid, yielding compounds like 3-acyl-1-benzoyl-1H-indole-5-carbonitriles. mdpi.com

Nucleophilic aromatic substitution on the indole ring itself is less common and typically requires the presence of strong electron-withdrawing groups on the ring and a good leaving group. masterorganicchemistry.com In the case of 1-benzoyl-1H-indole-5-carbonitrile, the carbonitrile group is electron-withdrawing, but there is no readily available leaving group on the benzene (B151609) portion of the indole ring for a typical SNAr reaction to occur.

Regioselectivity Considerations at C-2, C-3, C-4, C-6, and C-7 Positions

The indole ring's functionalization is highly dependent on the reaction conditions and the nature of the reagents employed. The C-3 position is the most electron-rich and nucleophilic site, making it the primary target for electrophilic substitution. However, the presence of the N-benzoyl group can direct reactions toward the C-2 position through ortho-metalation or C-H activation strategies. nih.govacs.org

The electron-withdrawing nature of the N-benzoyl and C-5 cyano groups deactivates the benzene portion of the indole ring (positions C-4, C-6, and C-7) toward electrophilic attack. Nonetheless, functionalization at these positions can be achieved under more forcing conditions or through alternative synthetic routes. The inherent reactivity of these positions generally follows the order C-3 > C-2 > C-6 > C-4 > C-7 for electrophilic substitution, although this can be significantly altered by directing group effects.

| Position | Relative Reactivity | Governing Factors & Notes | Typical Reactions |

|---|---|---|---|

| C-2 | Moderate-High | Becomes highly reactive under C-H activation conditions, directed by the N-benzoyl group. nih.govacs.org | Directed C-H arylation, alkylation, conjugate addition. nih.govacs.org |

| C-3 | High | Most nucleophilic position, prone to electrophilic attack. mdpi.comresearchgate.net | Electrophilic substitution (e.g., acylation, halogenation, formylation). mdpi.com |

| C-4 | Low | Deactivated by the adjacent electron-withdrawing N-benzoyl group. | Functionalization typically requires specific directing groups or harsh conditions. |

| C-6 | Low-Moderate | Less deactivated than C-4 and C-7, can undergo electrophilic substitution under certain conditions. | Halogenation, nitration under forcing conditions. |

| C-7 | Low | Sterically hindered and electronically deactivated. | Functionalization is challenging and uncommon. |

Transformations of the Benzoyl Moiety

The benzoyl group is not merely a protecting group; its phenyl ring is also a site for potential modification.

Modifications on the Phenyl Ring (e.g., halogenation, nitration)

The carbonyl function of the benzoyl group is an electron-withdrawing, deactivating meta-director for electrophilic aromatic substitution. Consequently, reactions such as halogenation, nitration, or Friedel-Crafts acylation on the phenyl ring of the benzoyl moiety are expected to yield 3-substituted (meta) products.

| Reaction | Typical Reagents | Expected Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 1-(3-Nitrobenzoyl)-1H-indole-5-carbonitrile |

| Bromination | Br₂/FeBr₃ | 1-(3-Bromobenzoyl)-1H-indole-5-carbonitrile |

| Acylation | RCOCl/AlCl₃ | 1-(3-Acylbenzoyl)-1H-indole-5-carbonitrile |

Catalytic Transformations involving Metal Complexes

Modern synthetic chemistry offers powerful tools for modifying complex molecules like 1-Benzoyl-1H-indole-5-carbonitrile through metal catalysis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura, Stille, Heck) at Reactive Sites

To participate in cross-coupling reactions, the indole nucleus typically requires pre-functionalization with a suitable leaving group, most commonly a halide (e.g., I, Br). For instance, regioselective halogenation at the C-3 position would furnish a substrate primed for a variety of palladium-catalyzed cross-coupling reactions. These methods allow for the introduction of diverse aryl, alkyl, and alkynyl groups. mdpi.comnih.gov

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C (Aryl-Indole) |

| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃) | C-C (Alkenyl-Indole) |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | C-C (Alkynyl-Indole) |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | C-C (Aryl/Alkenyl-Indole) |

C-H Activation and Functionalization Strategies

A more atom-economical approach, C-H activation, bypasses the need for pre-functionalization. snnu.edu.cn The N-benzoyl group in 1-Benzoyl-1H-indole-5-carbonitrile can act as a directing group to facilitate the selective functionalization of the C-2 position. scispace.com Various transition metals, including palladium, rhodium, and cobalt, are known to catalyze such transformations. nih.govacs.orgbris.ac.uk For example, cobalt(III)-catalyzed C-H activation has been successfully applied to 5-cyanoindoles (with an N-pyrimidinyl directing group) for conjugate addition to maleimides, demonstrating highly selective C-2 functionalization even in the presence of the more traditionally reactive C-3 position. nih.govacs.org This strategy opens a direct route to C-2 arylated, alkylated, or otherwise functionalized indole derivatives.

Participation in Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are a powerful tool for rapidly generating molecular diversity. nih.gov While direct examples involving 1-Benzoyl-1H-indole-5-carbonitrile are not prevalent, closely related indole structures are frequently employed in MCRs. For instance, 3-cyanoacetyl indole participates in one-pot, three-component reactions with aldehydes and 1H-tetrazol-5-amine to produce complex fused heterocyclic systems. researchgate.net Similarly, indole itself engages in organocatalytic Friedel-Crafts reactions that are subsequently telescoped into Ugi four-component reactions. acs.org Given its activated indole core, 1-Benzoyl-1H-indole-5-carbonitrile or its derivatives could foreseeably be designed as key building blocks in novel MCRs, leading to the efficient synthesis of diverse and complex molecular scaffolds. beilstein-journals.org

Academic Applications and Research Directions in Medicinal Chemistry of 1 Benzoyl 1h Indole 5 Carbonitrile and Its Derivatives

Rational Design of Novel Ligands and Modulators based on the Indole-Carbonitrile Scaffold

The indole-carbonitrile scaffold serves as a valuable starting point for the design of new ligands and modulators targeting various biological pathways. Researchers employ rational design strategies to systematically modify the core structure, aiming to enhance potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies of Functional Group Variations

Structure-activity relationship (SAR) studies are crucial for understanding how different functional groups on the 1-Benzoyl-1H-indole-5-carbonitrile scaffold influence its biological activity. By systematically altering substituents on the benzoyl and indole (B1671886) rings, researchers can identify key structural features responsible for target engagement and efficacy.

For instance, in the pursuit of potent anticancer agents, modifications on the "A" ring (the phenyl ring of the benzoyl group) and the introduction of a linking amine between the "A" and "B" (thiazole) rings have led to the development of water-soluble compounds that effectively inhibit cancer cell growth by disrupting tubulin polymerization. acs.org The replacement of the thiazole (B1198619) "B" ring with other heterocycles like pyridine, furan, and thiophene (B33073) has also yielded compounds with significant activity against prostate cancer cells. acs.org

Scaffold Hopping and Bioisosteric Replacements to Optimize Potency and Selectivity

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery used to modify the core structure of a molecule while preserving its biological activity. scispace.comnih.gov These techniques aim to improve properties such as potency, selectivity, metabolic stability, and synthetic accessibility, or to explore novel chemical space and circumvent existing patents. scispace.comnih.gov

Bioisosterism involves the substitution of a functional group with another that possesses similar physical and chemical properties, leading to comparable biological effects. scispace.com This can be as simple as replacing a hydrogen atom with a fluorine atom or as complex as substituting a whole ring system. Scaffold hopping, a more drastic form of bioisosteric replacement, involves replacing the central molecular framework with a different one that maintains the original molecule's three-dimensional arrangement of key functional groups. nih.gov

In the context of the indole-carbonitrile scaffold, these strategies can be applied to optimize its therapeutic potential. For example, replacing the benzoyl group with other aromatic or heteroaromatic rings could lead to derivatives with altered selectivity profiles for different biological targets. Similarly, the carbonitrile group could be replaced with other electron-withdrawing groups to fine-tune the electronic properties of the molecule and its interactions with target proteins.

Exploration of Potential Biological Activities and Target-Based Research

The 1-Benzoyl-1H-indole-5-carbonitrile scaffold and its derivatives have been investigated for a range of biological activities, primarily focusing on their anti-inflammatory and antimicrobial properties.

Investigation of Anti-inflammatory Mechanisms

Inflammation is a complex biological response implicated in numerous diseases. Indole derivatives have shown promise as anti-inflammatory agents, and the 1-benzoyl-1H-indole-5-carbonitrile framework is no exception. evitachem.comsrce.hrtandfonline.comnih.gov Research in this area often focuses on the inhibition of key inflammatory enzymes.

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins. tandfonline.com While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation, making it a prime target for anti-inflammatory drugs. tandfonline.com